Chlorobis(4-methoxyphenyl)thallane
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Overview
Description
Chlorobis(4-methoxyphenyl)thallane is a chemical compound that belongs to the class of organothallium compounds It is characterized by the presence of a thallium atom bonded to two 4-methoxyphenyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorobis(4-methoxyphenyl)thallane typically involves the reaction of thallium(III) chloride with 4-methoxyphenylmagnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:
TlCl3+2C6H4(OCH3)MgBr→Tl(C6H4(OCH3))2Cl+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle thallium compounds, which are known to be toxic.
Chemical Reactions Analysis
Types of Reactions: Chlorobis(4-methoxyphenyl)thallane can undergo various types of chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form thallium(I) derivatives.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or phosphines.
Major Products Formed:
Oxidation: Formation of thallium(III) oxide or other higher oxidation state compounds.
Reduction: Formation of thallium(I) compounds.
Substitution: Formation of new organothallium compounds with different ligands.
Scientific Research Applications
Chlorobis(4-methoxyphenyl)thallane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in studying the biological effects of thallium compounds.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Possible applications in materials science and electronics due to its unique properties.
Mechanism of Action
The mechanism of action of Chlorobis(4-methoxyphenyl)thallane involves its interaction with various molecular targets. The thallium atom can form strong bonds with sulfur and nitrogen-containing ligands, which can affect biological pathways. The compound’s effects are mediated through its ability to disrupt cellular processes by binding to key enzymes and proteins.
Comparison with Similar Compounds
Chlorobis(2-methoxyphenyl)phosphine: Similar structure but with a phosphine group instead of thallium.
Chlorobis(4-methoxyphenyl)telluroxide: Contains tellurium instead of thallium.
Uniqueness: Chlorobis(4-methoxyphenyl)thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
55131-34-5 |
---|---|
Molecular Formula |
C14H14ClO2Tl |
Molecular Weight |
454.09 g/mol |
IUPAC Name |
chloro-bis(4-methoxyphenyl)thallane |
InChI |
InChI=1S/2C7H7O.ClH.Tl/c2*1-8-7-5-3-2-4-6-7;;/h2*3-6H,1H3;1H;/q;;;+1/p-1 |
InChI Key |
RZFNAMSHZLQWED-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[Tl](C2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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